molecular formula C14H11NO4S B5826137 4-nitrobenzyl (2E)-3-(thiophen-2-yl)prop-2-enoate

4-nitrobenzyl (2E)-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B5826137
M. Wt: 289.31 g/mol
InChI Key: YOYUGXFQGULSBH-BQYQJAHWSA-N
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Description

4-nitrobenzyl (2E)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features both a nitrobenzyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the esterification of 4-nitrobenzyl alcohol with (2E)-3-(thiophen-2-yl)prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Nitrobenzyl derivatives.

    Reduction: Aminobenzyl derivatives.

    Substitution: Various substituted benzyl compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition or as a probe for biological pathways.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and thiophene groups could interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzyl acetate: Similar ester structure but with an acetate group instead of the thiophene ring.

    (2E)-3-(thiophen-2-yl)prop-2-enoic acid: The acid precursor used in the synthesis of the target compound.

    4-nitrobenzyl alcohol: The alcohol precursor used in the synthesis.

Uniqueness

4-nitrobenzyl (2E)-3-(thiophen-2-yl)prop-2-enoate is unique due to the combination of the nitrobenzyl and thiophene groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-nitrophenyl)methyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(8-7-13-2-1-9-20-13)19-10-11-3-5-12(6-4-11)15(17)18/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUGXFQGULSBH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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